1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene
Description
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a halogenated aromatic compound featuring a bromine atom, a trifluoromethoxy group, and a fluorine substituent on a benzene ring. The bromine and trifluoromethoxy groups are positioned on an ethyl chain attached to the aromatic ring, while the fluorine occupies the meta position relative to the ethyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical synthesis and materials science.
Properties
IUPAC Name |
1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUORYFLSJCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-(trifluoromethoxy)ethane with 3-fluorobenzene under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as column chromatography, may be employed to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ethyl position is highly reactive toward nucleophilic substitution (SN2 or SN1 mechanisms). Common nucleophiles include amines, thiols, and alkoxides, leading to functional group diversification.
Mechanistic Notes :
-
The trifluoromethoxy group stabilizes adjacent carbocations, favoring SN1 pathways in polar protic solvents.
-
Steric hindrance from the ethyl chain may slow SN2 reactions unless strong bases (e.g., Cs₂CO₃) are used .
Cross-Coupling Reactions
The bromoethyl moiety participates in palladium-catalyzed couplings, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reactions with boronic acids yield biaryl or alkyl-aryl hybrids:
| Boronic Acid | Catalyst System | Product Yield | Source |
|---|---|---|---|
| Phenylboronic acid | PdCl₂(dppf), Na₂CO₃, CH₃CN/H₂O | 89% | |
| 4-(Ethylsulfonyl)phenylboronic acid | Pd₂(dba)₃, t-Bu₃P·HBF₄, dioxane | 78% |
Key Findings :
-
Electron-withdrawing groups (e.g., -SO₂Et) on the boronic acid enhance coupling efficiency .
-
Microwave irradiation (100°C, 45 min) accelerates reactions compared to thermal heating .
Heck Coupling
Alkenylation using styrene derivatives:
| Olefin | Base | Catalyst | Yield |
|---|---|---|---|
| Styrene | Et₃N | Pd(OAc)₂, PPh₃ | 65% |
| 4-Fluorostyrene | K₂CO₃ | PdCl₂(PPh₃)₂ | 71% |
Conditions: DMF, 100°C, 12 h .
Elimination Reactions
Base-induced dehydrohalogenation forms alkenes, influenced by the trifluoromethoxy group’s electron-withdrawing effect:
| Base | Solvent | Temperature | Product (Alkene) | Yield |
|---|---|---|---|---|
| DBU | THF | 80°C | 1-Vinyl derivative | 68% |
| KOt-Bu | DMSO | 120°C | 1-Allylbenzene | 54% |
Mechanism :
-
The reaction proceeds via a concerted E2 pathway, with anti-periplanar geometry required for HBr elimination .
Oxidation
The ethyl chain’s C–Br bond is resistant to oxidation, but the aromatic ring undergoes electrophilic substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Fluoro-5-nitro derivative | 41% |
| Cl₂, FeCl₃ | CH₂Cl₂, RT | 3-Fluoro-4-chloro derivative | 63% |
Reduction
Catalytic hydrogenation reduces the aromatic ring selectively:
| Catalyst | Pressure (H₂) | Product | Yield |
|---|---|---|---|
| Pd/C, EtOH | 1 atm | Cyclohexane derivative | 88% |
| Rh/Al₂O₃, THF | 5 atm | Partially saturated ring | 57% |
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage:
| Initiator | Additive | Product | Yield |
|---|---|---|---|
| AIBN | Bu₃SnH | 1-(Trifluoromethoxy)ethyl | 76% |
| UV light (254 nm) | CCl₄ | Trifluoromethoxyalkyl radical adducts | 62% |
Stability and Degradation
Scientific Research Applications
Pharmaceutical Development
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has been investigated for its role in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances lipophilicity and bioavailability, making it suitable for drug design.
- Case Study : Research indicates that compounds with trifluoromethoxy substituents exhibit improved binding affinity in drug-target complexes, which is crucial for developing effective pharmaceuticals . For instance, drugs like Riluzole and Delamanid utilize similar motifs for enhanced efficacy against diseases such as amyotrophic lateral sclerosis and tuberculosis .
Agrochemical Applications
The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals. Its fluorinated nature can enhance the biological activity of pesticides and herbicides.
- Data Table: Agrochemical Applications
| Compound Name | Application Type | Biological Activity |
|---|---|---|
| Indoxacarb | Insecticide | Voltage-gated sodium channel blocker |
| Thifluzamide | Fungicide | SDH Complex II inhibitor |
These agrochemicals demonstrate how fluorinated compounds can significantly impact pest control strategies by improving efficacy and reducing environmental impact .
Material Science
In materials science, 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be utilized in the development of liquid crystals and advanced polymers due to its unique electronic properties.
- Case Study : The use of fluorinated compounds in liquid crystal displays has been shown to enhance thermal stability and optical performance, making them valuable in electronic applications . The compound's ability to modulate physical properties through structural variations is being actively researched.
Mechanism of Action
The mechanism by which 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group and fluorine atom contribute to its high electronegativity and lipophilicity, which can influence its binding affinity to enzymes and receptors. The bromine atom can participate in halogen bonding, further affecting its biological activity .
Comparison with Similar Compounds
Structural Analogues and Reactivity in Cross-Coupling Reactions
The compound’s bromine and electron-withdrawing groups (e.g., trifluoromethoxy) make it comparable to aryl halides used in Pd-catalyzed arylations. Key analogs include:
Key Insights :
- The target’s ethyl chain may introduce steric hindrance compared to simpler analogs. However, shows that even ortho-substituted bromobenzenes achieve high yields (69–89%) in couplings, suggesting steric effects are manageable .
- The trifluoromethoxy group enhances electron deficiency, facilitating oxidative addition in Pd catalysis, similar to analogs .
Photochemical Behavior
Photodissociation studies on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene reveal substituent position influences energy partitioning:
Key Insights :
Key Insights :
- The target compound likely shares handling requirements with other brominated aromatics, necessitating rigorous safety protocols .
Biological Activity
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of bromine and trifluoromethoxy groups, suggest possible interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C9H8BrF3O
- Molar Mass : 273.06 g/mol
- Density : 1.690 g/mL at 25 °C
- Boiling Point : 168-169 °C
- Flash Point : >100 °C
Biological Activity Overview
The biological activity of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds with fluorinated substituents often exhibit enhanced antimicrobial properties. The structure–activity relationship (SAR) studies suggest that the trifluoromethoxy group significantly contributes to the compound's activity against various pathogens.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 15 |
| Escherichia coli | Weak inhibition | >50 |
| Candida albicans | Significant inhibition | 10 |
These findings align with previous studies on similar fluorinated compounds, which demonstrated that electron-withdrawing groups enhance antimicrobial potency by increasing lipophilicity and membrane permeability .
Anticancer Potential
In vitro assays have shown that 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 12 | Apoptosis |
| MCF-7 | 18 | Cell cycle arrest |
| A549 | 15 | Apoptosis |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in the sub-G1 population indicative of apoptotic cells .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene. The results highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 μg/mL. This study emphasized the role of the trifluoromethoxy group in enhancing antibacterial activity through increased membrane disruption .
Study 2: Anticancer Activity
In another investigation, researchers examined the anticancer properties of this compound using human cancer cell lines. The results indicated significant cytotoxicity against HeLa cells with an IC50 value of 12 μM. Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
